molecular formula C9H10FNO2 B1439139 2-(3-Fluoro-4-methoxyphenyl)acetamide CAS No. 1090910-56-7

2-(3-Fluoro-4-methoxyphenyl)acetamide

Cat. No. B1439139
M. Wt: 183.18 g/mol
InChI Key: DGWHYCIOECGKKS-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)acetamide is a chemical compound with the CAS Number: 1090910-56-7 . It has a molecular weight of 183.18 and its molecular formula is C9H10FNO2 . It is typically stored at room temperature and has a physical form of powder .


Physical And Chemical Properties Analysis

2-(3-Fluoro-4-methoxyphenyl)acetamide is a powder that is stored at room temperature . Its molecular weight is 183.18 and its molecular formula is C9H10FNO2 .

Scientific Research Applications

Green Synthesis in Dye Production

2-(3-Fluoro-4-methoxyphenyl)acetamide has applications in the synthesis of azo disperse dyes. A study by Zhang Qun-feng (2008) demonstrated the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, an intermediate in dye production. This method presents a greener alternative to traditional reduction processes, offering high activity, selectivity, and stability (Zhang Qun-feng, 2008).

Inhibitory Activity in Diabetes Research

Saxena et al. (2009) explored 2-(4-methoxyphenyl)ethyl acetamide derivatives as inhibitors for protein tyrosine phosphatase 1B (PTP1B), an enzyme relevant in diabetes research. The compounds showed promising inhibitory activity and correlated well with docking studies and in vivo antidiabetic activity (Saxena et al., 2009).

Synthesis of Novel Compounds

Yang Man-li (2008) synthesized novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol as a primary compound. The structures of these new compounds were identified using various analytical methods, showcasing the potential for creating diverse derivatives for further research applications (Yang Man-li, 2008).

Radiopharmaceutical Development

Ming-Rong Zhang et al. (2003) synthesized two radioligands, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its analog, for imaging peripheral benzodiazepine receptors (PBR). These compounds were used in ex vivo autoradiography to identify PBR density regions in rat brains, demonstrating their utility in neuropharmacological research (Ming-Rong Zhang et al., 2003).

Enzyme Inhibition and Anticancer Research

K. Sultana et al. (2016) investigated Zn(II) complexes derived from different aryl acetamides, including N-(4-methoxyphenyl)acetamide, for their potential as enzyme inhibitors and anticancer agents. Their research highlights the significance of these compounds in developing new therapeutic agents with reduced toxic side effects (K. Sultana et al., 2016).

properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWHYCIOECGKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Han, D Huang, S Xu, L Li, Y Tian, S Li, C Chen… - European Journal of …, 2021 - Elsevier
Inhibition of the soluble epoxide hydrolase (sEH) is a promising new therapeutic approach in the treatment of inflammation. Driven by the in-house database product lead 1, a …
Number of citations: 3 www.sciencedirect.com

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